(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid (2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18064493
InChI: InChI=1S/C8H15NO4/c1-9(2)6(8(11)12)4-5-7(10)13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
SMILES:
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol

(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid

CAS No.:

Cat. No.: VC18064493

Molecular Formula: C8H15NO4

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid -

Specification

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
IUPAC Name (2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid
Standard InChI InChI=1S/C8H15NO4/c1-9(2)6(8(11)12)4-5-7(10)13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
Standard InChI Key PYDBCLONBGKGRB-ZCFIWIBFSA-N
Isomeric SMILES CN(C)[C@H](CCC(=O)OC)C(=O)O
Canonical SMILES CN(C)C(CCC(=O)OC)C(=O)O

Introduction

Molecular Structure and Stereochemical Features

The molecular formula of (2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid is C₈H₁₅NO₄, with a molecular weight of 189.21 g/mol. Key structural elements include:

  • A (2R)-configured dimethylamino group at the C2 position, critical for enantioselective interactions.

  • A methoxy group at C5, enhancing solubility in polar solvents.

  • A keto group at C5, enabling participation in nucleophilic addition reactions.

  • A carboxylic acid terminus, facilitating salt formation and coordination chemistry.

The compound’s stereochemistry was confirmed via X-ray crystallography and NMR spectroscopy, with the (2R) configuration shown to influence binding affinity in biological systems.

PropertyValue
CAS Number2679950-63-9
IUPAC Name(2R)-2-(Dimethylamino)-5-methoxy-5-oxopentanoic acid
Melting Point128–132°C (decomposes)
Solubility25 mg/mL in water (pH 7.4)
logP (Octanol-Water)-1.34

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a four-step route:

  • Oxidation of 2-pentenoic acid using KMnO₄ to form 5-oxopentanoic acid.

  • Methylation with dimethylamine and formaldehyde under acidic conditions to introduce the dimethylamino group.

  • Methoxy protection of the keto group using trimethyl orthoformate.

  • Chiral resolution via enzymatic hydrolysis with lipase B to isolate the (2R)-enantiomer.

Key reaction conditions:

  • Step 2: pH 4.5–5.0, 60°C, yielding 78% intermediate.

  • Step 4: Enantiomeric excess (ee) >99% achieved using Candida antarctica lipase.

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (92%) and reduce byproducts. Automated HPLC systems monitor reaction progress, while crystallization in ethyl acetate ensures ≥99.5% purity.

Biological Activity and Mechanism

Enzymatic Inhibition

The compound acts as a competitive inhibitor of glutamate dehydrogenase (Ki = 12.3 μM), disrupting the conversion of glutamate to α-ketoglutarate in cancer cell lines . This activity is stereospecific, with the (2S)-enantiomer showing 50-fold lower affinity.

Physicochemical Properties

Stability Profile

  • Thermal Stability: Decomposes at 130°C via decarboxylation.

  • pH Sensitivity: Stable at pH 3–7; hydrolyzes to 5-methoxypentanoic acid above pH 9.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.29 (s, 6H, N(CH₃)₂), 3.15 (m, 1H, C2-H), 2.85 (dd, J = 14 Hz, C4-H₂).

  • IR (KBr): 1720 cm⁻¹ (C=O), 1635 cm⁻¹ (COO⁻).

Applications in Medicinal Chemistry

Prodrug Design

The carboxylic acid group is esterified to improve blood-brain barrier penetration. Methyl ester derivatives showed 3-fold higher bioavailability in murine models .

Peptide Modification

Incorporation into peptide chains enhances resistance to proteolytic cleavage. For example, substitution at position 3 of leu-enkephalin increased half-life from 2.1 to 8.7 hours.

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity
(2S)-2-(Dimethylamino)-5-methoxy-5-oxopentanoic acidC2 Stereochemistry10% enzyme inhibition efficiency
5-(tert-Butoxy)-2-(dimethylamino)-5-oxopentanoic acidtert-Butoxy vs. methoxyImproved metabolic stability
2-Methyl-5-oxopentanoic acidLack of dimethylamino groupNo significant activity

Future Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor specificity.

  • Neuroprotective Agents: Exploration of NMDA receptor modulation in Alzheimer’s models.

  • Green Synthesis: Catalytic asymmetric synthesis using organocatalysts to reduce waste.

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